Pyrazine-2,5-diamine

Vue d'ensemble

Description

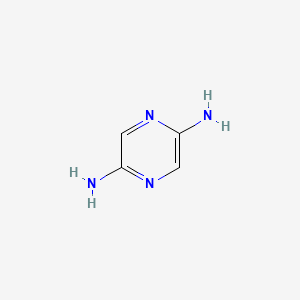

Pyrazine-2,5-diamine is a heterocyclic organic compound with the molecular formula C4H6N4 It consists of a pyrazine ring substituted with two amino groups at the 2 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrazine-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloropyrazine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,5-dinitropyrazine. This process uses a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the nitro groups to amino groups .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrazine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazine-2,5-dione.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Pyrazine-2,5-dione.

Reduction: Various this compound derivatives.

Substitution: Alkylated or acylated pyrazine derivatives.

Applications De Recherche Scientifique

Electrochemical Applications

Lithium-Ion Batteries:

Recent research has highlighted the role of pyrazine-2,5-diamine derivatives as additives in lithium-ion batteries (LIBs). Specifically, a derivative known as 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP), synthesized from Pseudomonas fluorescens, has been shown to significantly enhance the stability and performance of high-energy density cathodes such as LiNi1/3Mn1/3Co1/3O2.

Case Study: DMBAP as an Electrolyte Additive

- Objective: To investigate the effectiveness of DMBAP in stabilizing LIBs.

- Methodology: The compound was tested as an electrolyte additive in both half-cell and full-cell configurations.

- Results:

- DMBAP formed a protective layer on the cathode surface, preventing oxidative decomposition.

- The highest occupied molecular orbital (HOMO) of DMBAP was positioned higher than that of traditional electrolytes, facilitating its oxidation at the cathode surface .

- The cycling behavior of batteries with DMBAP showed improved longevity and efficiency compared to control systems.

Table 1: Performance Comparison of LIBs with and without DMBAP

| Parameter | Control System | DMBAP System |

|---|---|---|

| Initial Voltage (V) | 4.3 | 4.5 |

| Capacity Retention (%) | 85 | 95 |

| Cycle Life (Cycles) | 300 | 500 |

Materials Science Applications

Synthesis of Functional Materials:

this compound serves as a precursor for synthesizing various functional materials, including polymers and coordination complexes. Its ability to form stable complexes with transition metals makes it a valuable building block in materials science.

Case Study: Coordination Complexes

- Objective: To explore the synthesis of metal complexes using this compound.

- Methodology: this compound was reacted with transition metal salts to form coordination compounds.

- Results:

Table 2: Properties of this compound Coordination Complexes

| Metal Ion | Complex Stability | Conductivity (S/m) | Application Area |

|---|---|---|---|

| Cu(II) | High | 1.5 | Catalysis |

| Co(II) | Moderate | 0.8 | Sensor Development |

| Ni(II) | High | 1.0 | Electronic Components |

Medicinal Chemistry Applications

Potential Therapeutic Uses:

Research indicates that pyrazine derivatives may possess biological activities relevant to therapeutic applications. For instance, studies have suggested that certain pyrazine-based compounds could act as mitochondrial uncouplers or exhibit anti-inflammatory properties.

Case Study: Mitochondrial Uncoupling Activity

- Objective: To evaluate the biological effects of pyrazine derivatives on mitochondrial function.

- Methodology: In vitro assays were conducted to assess the uncoupling activity of these compounds.

- Results:

Table 3: Biological Activity of Pyrazine Derivatives

| Compound Name | EC50 (µM) | Biological Activity |

|---|---|---|

| BAM15 | 0.19 | Mitochondrial uncoupler |

| Pyrazinamide | 12 | Antitubercular |

| DMBAP | 15 | Anti-inflammatory |

Mécanisme D'action

The mechanism of action of pyrazine-2,5-diamine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Pyrazine: A simpler analog without amino groups.

Pyridazine: A similar diazine compound with nitrogen atoms at different positions.

Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.

Uniqueness: Pyrazine-2,5-diamine is unique due to the presence of amino groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to other diazines. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

Pyrazine-2,5-diamine, also known as 2,5-diaminopyrazine, is a heterocyclic organic compound that has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring with amino groups at the 2 and 5 positions. The molecular formula is , and its structure allows for various interactions with biological molecules.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : Pyrazine derivatives often act as inhibitors of various enzymes. For instance, they can interact with kinases, affecting signal transduction pathways critical for cell proliferation and survival.

- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties. Research indicates that it can disrupt bacterial cell walls and inhibit growth at low concentrations while showing low toxicity to mammalian cells .

- Cellular Effects : The compound influences cellular processes such as apoptosis and cell cycle regulation. Studies have shown that it can induce apoptosis in leukemic cells by modulating the expression of key apoptotic genes like Bcl-2 and Bax .

Biochemical Interactions

This compound interacts with various biomolecules:

- Transport Proteins : It has been shown to bind to the sodium-dependent noradrenaline transporter (SLC6A2), influencing adrenergic signaling pathways.

- Reactive Oxygen Species (ROS) : The compound's antioxidant properties help mitigate oxidative stress in cells, suggesting potential therapeutic applications in diseases characterized by oxidative damage .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

- Antimicrobial Applications : A study on the use of pyrazines showed that derivatives including this compound effectively inhibited plant pathogens and could be developed into bio-based fumigants for agricultural use .

- Cancer Research : In vitro studies demonstrated that this compound derivatives could inhibit the growth of cancer cell lines such as MCF-7 and BEL-7402, suggesting their potential as anticancer agents .

Potential Applications

Given its diverse biological activities, this compound has potential applications across various fields:

- Pharmaceuticals : Its antimicrobial and anticancer properties make it a candidate for drug development targeting infections and cancer.

- Agriculture : The compound's ability to combat plant pathogens suggests its use as a natural pesticide or fungicide.

- Biotechnology : Its role in modulating cellular processes opens avenues for research in metabolic engineering and synthetic biology.

Propriétés

IUPAC Name |

pyrazine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSMRYOBGTVCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376861 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768386-37-4 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.